N-methyl-4-(trifluoromethyl)aniline

Description

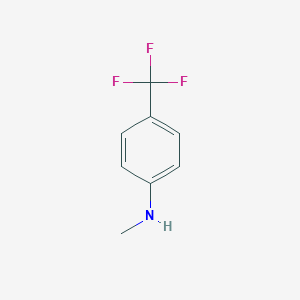

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568183 | |

| Record name | N-Methyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22864-65-9 | |

| Record name | N-Methyl-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-4-(trifluoromethyl)aniline: Methods and Mechanisms

Introduction: The Significance of N-methyl-4-(trifluoromethyl)aniline in Modern Chemistry

This compound is a key fluorinated building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethyl group (CF3) at the para position and a methyl group on the nitrogen atom imparts unique physicochemical properties to molecules. The electron-withdrawing nature of the CF3 group significantly influences the electron density of the aromatic ring and the basicity of the amine, while the N-methyl group can modulate a molecule's polarity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the underlying mechanisms, offering field-proven insights, and presenting robust experimental protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and the required purity of the final product. The most prevalent and effective methods include:

-

Direct N-methylation of 4-(trifluoromethyl)aniline: A straightforward approach involving the introduction of a methyl group onto the nitrogen atom of the parent aniline.

-

Reductive Amination: A versatile one-pot reaction combining 4-(trifluoromethyl)benzaldehyde with methylamine, followed by in-situ reduction of the resulting imine.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide and methylamine.

This guide will dissect each of these methodologies, providing a thorough analysis of their mechanisms and practical applications.

Method 1: Direct N-methylation of 4-(trifluoromethyl)aniline

This classical approach focuses on the direct alkylation of the primary amine, 4-(trifluoromethyl)aniline. Several methylating agents can be employed, each with its own advantages and mechanistic nuances.

Methylation with Dimethyl Carbonate (DMC): A Green and Selective Approach

Dimethyl carbonate is an environmentally benign and inexpensive methylating agent. This method offers high selectivity for mono-methylation, avoiding the common issue of over-alkylation to the tertiary amine. The reaction is typically performed under high-temperature and high-pressure conditions, often facilitated by a continuous flow system to ensure safety and efficiency.[1]

Mechanism:

The reaction proceeds through the initial formation of a carbamate intermediate from the reaction of 4-(trifluoromethyl)aniline with dimethyl carbonate. This carbamate then undergoes methylation by another molecule of DMC, followed by decarboxylation to yield the desired N-methylated product. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for facilitating the deprotonation steps.

Caption: Mechanism of N-methylation with Dimethyl Carbonate.

Experimental Protocol: Continuous Flow Synthesis

-

System Setup: A continuous flow reactor equipped with a high-pressure pump, a heated reaction coil, and a back-pressure regulator is used.

-

Reagent Preparation: A solution of 4-(trifluoromethyl)aniline, dimethyl carbonate, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent (e.g., toluene) is prepared.

-

Reaction Conditions: The reagent mixture is pumped through the heated reaction coil at a specific flow rate and temperature. Optimal conditions have been reported at 250 °C.[1]

-

Work-up and Purification: The output from the reactor is collected, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound as a clear oil.[1]

| Parameter | Value | Reference |

| Temperature | 250 °C | [1] |

| Base | DBU | [1] |

| Yield | 74% | [1] |

| Product Purity | High | [1] |

Eschweiler-Clarke Reaction: Reductive Methylation with Formaldehyde and Formic Acid

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[2][3][4] It utilizes an excess of formaldehyde and formic acid to reductively methylate the amine, with the reaction typically stopping at the tertiary amine stage for primary amines.[3][4] To achieve mono-methylation, careful control of the stoichiometry is necessary.

Mechanism:

The reaction begins with the formation of an imine between the primary amine and formaldehyde.[2][3] This imine is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine.[2][3] The process can then repeat to form the tertiary amine. The irreversible loss of carbon dioxide drives the reaction to completion.[3]

Caption: Mechanism of the Eschweiler-Clarke reaction for mono-methylation.

Experimental Protocol: General Procedure

-

Reaction Setup: To a round-bottom flask containing 4-(trifluoromethyl)aniline, an excess of formic acid and formaldehyde solution is added.

-

Reaction Conditions: The mixture is heated to reflux (typically around 80-100 °C) for several hours.[2]

-

Work-up and Purification: After cooling, the reaction mixture is made basic with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography.

Method 2: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of this compound synthesis, this involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Mechanism:

The reaction proceeds in two main steps. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, followed by dehydration to form an imine (Schiff base). In the second step, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, delivers a hydride to the imine carbon, yielding the final N-methylated amine.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask, 4-(trifluoromethyl)benzaldehyde and a solution of methylamine (in a solvent like THF or methanol) are combined.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine. The addition of a catalytic amount of acetic acid can accelerate this step.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. STAB is often preferred due to its mildness and selectivity.[5]

-

Work-up and Purification: The reaction is quenched with water or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

| Reagent | Role | Key Considerations |

| 4-(Trifluoromethyl)benzaldehyde | Carbonyl source | Readily available |

| Methylamine | Amine source | Can be used as a solution in a solvent |

| Sodium Triacetoxyborohydride (STAB) | Reducing agent | Mild and selective for imines over aldehydes |

| Acetic Acid | Catalyst | Facilitates imine formation |

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this would involve the coupling of a 4-halobenzotrifluoride with methylamine.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[9][10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to promote the key steps of the catalytic cycle.[6][8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

-

Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride), a palladium precatalyst (e.g., Pd(OAc)2 or a preformed catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs2CO3). The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: A solution of methylamine in a dry, inert solvent (e.g., toluene or dioxane) is added.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a set period.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography or distillation.

Industrial-Scale Synthesis Considerations

For the large-scale production of this compound, factors such as cost, safety, and environmental impact become paramount. While the Buchwald-Hartwig amination is highly efficient, the cost of the palladium catalyst and ligands can be a significant consideration. Reductive amination offers a more cost-effective route, particularly if the starting aldehyde is readily available. Direct N-methylation with reagents like dimethyl carbonate is also an attractive option from a green chemistry perspective.

Patents for the synthesis of related trifluoromethylanilines often describe processes that start from the corresponding nitro compound. For example, 4-nitrobenzotrifluoride can be reduced to 4-(trifluoromethyl)aniline, which can then be methylated.[11][12] This multi-step approach may be economically viable on an industrial scale.

Conclusion: A Versatile Building Block with Diverse Synthetic Access

This compound is a valuable synthetic intermediate, and its preparation can be achieved through several robust and reliable methods. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or industrial application. Direct N-methylation offers a concise pathway, with modern reagents like dimethyl carbonate providing a greener alternative. Reductive amination presents a versatile and convergent approach, while the Buchwald-Hartwig amination provides a powerful tool for C-N bond formation, albeit at a higher cost. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will enable scientists and researchers to make informed decisions and successfully synthesize this important fluorinated building block for their diverse applications.

References

- Shaughnessy, K. H., & DSpace@MIT. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Massachusetts Institute of Technology.

- Shen, M., et al. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. (n.d.). ResearchGate.

- Löbbert, G., et al. (2001). Preparation of trifluoromethylanilines. U.S.

- Löbbert, G., et al. (2001). Preparation of trifluoromethylanilines. U.S.

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

- Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia.

- The Organic Chemist. (2023, March 16).

- Desbordes, P., et al. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.

- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- WO 2011/058576 A1. (2011).

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.

- Wang, Y., et al. (2023).

- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- SynArchive. (n.d.). Eschweiler-Clarke Reaction.

- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.

- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (2017).

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

- Easy P2P reductive amination with NaBH(OAc)3. (n.d.). The Hive.

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate. (2004).

- Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. (n.d.). ResearchGate.

- Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(15), 10183–10192.

- Selva, M., et al. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045.

- Li, Y., et al. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). Journal of Chemistry, 2018, 1-8.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

physical properties of N-methyl-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Physical Properties of N-methyl-4-(trifluoromethyl)aniline

Introduction

This compound, identified by its CAS Number 22864-65-9, is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a trifluoromethyl group on the aromatic ring and an N-methylated amine, imparts unique electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block and intermediate in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information herein is curated for researchers, scientists, and drug development professionals who require accurate physical data for reaction planning, analytical method development, quality control, and safety assessments. We will delve into its physicochemical characteristics, spectroscopic signature, and essential safety protocols, grounding all claims in verifiable data.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and formulation. The data for this compound are summarized below, followed by a detailed exploration of each property and the methodologies for their determination.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| CAS Number | 22864-65-9 | [1][2] |

| Molecular Formula | C₈H₈F₃N | [1][2] |

| Molecular Weight | 175.15 g/mol | [1][2] |

| Boiling Point | 105-106 °C at 20 mmHg | [1] |

| Density | 1.2394 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.4888 | [1] |

| Flash Point | 98.9 °C (210.0 °F) | [1] |

| Appearance | Colorless to light orange/yellow clear liquid |

Boiling Point

The boiling point of this compound is reported as 105-106 °C at a reduced pressure of 20 mmHg.[1]

Expert Insight: The determination of a boiling point under vacuum is a standard and necessary procedure for compounds with relatively high boiling points at atmospheric pressure. This technique prevents thermal decomposition, which can occur if the substance is heated to its atmospheric boiling point. The trifluoromethyl group and the aniline core contribute to a higher molecular weight and stronger intermolecular forces compared to simpler amines, necessitating this approach for accurate and safe characterization.

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side-arm, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately monitor the pressure.

-

Sample Preparation: Place 5-10 mL of the this compound sample into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Evacuation: Gradually reduce the pressure within the system to the target pressure of 20 mmHg.

-

Heating: Begin heating the sample gently using a heating mantle while stirring.

-

Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate forms on the thermometer bulb. The stable temperature recorded at the target pressure is the boiling point.

Caption: Workflow for Determining Boiling Point Under Reduced Pressure.

Density and Refractive Index

The density is a measure of mass per unit volume, while the refractive index measures how light propagates through the substance. Both are crucial for identity confirmation and purity assessment.

-

Density: 1.2394 g/mL at 25 °C.[1] This value can be experimentally verified using a calibrated pycnometer or a digital density meter.

-

Refractive Index (n₂₀/D): 1.4888.[1] This dimensionless number indicates the purity of the liquid sample. It is measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature of 20°C. Deviations from this value can suggest the presence of impurities.

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure and ensuring the identity of a compound. While public spectral databases provide foundational information, experimental verification is paramount in a research setting.[2]

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). The N-methyl group will be a singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. The N-H proton signal is typically a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR: The carbon spectrum will show signals for the four distinct aromatic carbons (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the N-methyl carbon, and the trifluoromethyl carbon.

-

¹⁹F NMR: This is crucial for confirming the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely.

-

Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a standard 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Results: When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the compound should show a clear molecular ion peak (M⁺) at m/z = 175.15. Common fragmentation patterns would involve the loss of a methyl group (-15) or cleavage related to the trifluoromethyl group.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.

-

Mass Analysis: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the GC column.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

-

~3400 cm⁻¹: N-H stretching (secondary amine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching in the aromatic ring.

-

~1325 cm⁻¹ and ~1100 cm⁻¹: Strong C-F stretching bands, characteristic of the CF₃ group.

Section 3: Safety and Handling

Proper safety protocols are mandatory when working with any chemical. This compound possesses specific hazards that require careful management.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][2] |

| GHS Pictogram | GHS07 | Exclamation Mark | [1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Storage: The compound is a combustible liquid and should be stored in a well-ventilated area away from ignition sources, in a tightly sealed container.[1]

Caption: Logical Safety Workflow for Chemical Handling.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical properties. Understanding its boiling point under reduced pressure, density, refractive index, and spectroscopic signatures is fundamental for its effective and safe use in research and development. The protocols and data presented in this guide serve as a reliable resource for scientists, enabling accurate experimental design, robust quality control, and the maintenance of a safe laboratory environment.

References

- 4-(Trifluoromethyl)-N-methylaniline 97 22864-65-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/631051

- This compound | C8H8F3N | CID 15099755 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-4-_trifluoromethyl_aniline

- This compound 22864-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/M2774

- 4-(Trifluoromethyl)aniline - Wikipedia. URL: https://en.wikipedia.org/wiki/4-(Trifluoromethyl)aniline

- 4-(Trifluoromethyl)aniline is a versatile chemical compound - Chem-Impex. URL: https://www.chemimpex.com/products/4-trifluoromethyl-aniline

Sources

An In-depth Technical Guide to N-methyl-4-(trifluoromethyl)aniline: Chemical Properties and Reactivity Profile

Authored for Researchers, Scientists, and Drug Development Professionals

N-methyl-4-(trifluoromethyl)aniline is a critical fluorinated building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the electron-donating N-methyl group, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl moiety is particularly significant in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide offers a comprehensive analysis of its chemical properties, spectroscopic signature, reactivity, and safe handling, providing field-proven insights for its effective application in a laboratory setting.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound define its behavior in chemical systems and are crucial for designing experimental conditions. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 22864-65-9 | [4][5] |

| Molecular Formula | C₈H₈F₃N | [4][5] |

| Molecular Weight | 175.15 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 105-106 °C at 20 mmHg | [5] |

| Density | 1.2394 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4888 | [5] |

| Flash Point | 98.9 °C (210.0 °F) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, alcohol, and ketone. | [6] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected profile is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic region will be complex due to the substitution pattern. The N-methyl group will appear as a singlet or a doublet depending on the coupling with the N-H proton, typically around 3 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.[7]

-

¹³C NMR : Signals corresponding to the eight carbon atoms will be present. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

-

¹⁹F NMR : A strong singlet will be observed, characteristic of the -CF₃ group.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[4]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175.15. Fragmentation patterns will likely involve the loss of methyl or trifluoromethyl groups.[4]

Synthesis and Manufacturing

The primary industrial route to this compound involves the methylation of its parent amine, 4-(trifluoromethyl)aniline. This transformation can be achieved using various methylating agents.

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions. The reaction is typically monitored by TLC or GC-MS to ensure complete consumption of the starting aniline. It is important to note that anomalous products have been reported in N-methylation reactions of this substrate, necessitating careful control of reaction conditions and thorough characterization of the final product.[9]

Reactivity Profile

The reactivity of this compound is dictated by the interplay between the secondary amine and the trifluoromethyl-substituted aromatic ring.

-

Nucleophilicity of the Amine : As a secondary amine, the nitrogen atom is nucleophilic and readily participates in reactions such as acylation, alkylation, and condensation. The electron-donating effect of the methyl group enhances this nucleophilicity compared to the primary aniline precursor. It can be readily acylated to form amides, a common transformation in drug synthesis.

-

Electrophilic Aromatic Substitution (EAS) : The aromatic ring's reactivity towards electrophiles is complex.

-

The -NHCH₃ group is a powerful activating, ortho-, para- directing group.

-

The -CF₃ group is a strongly deactivating, meta- directing group. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho to the amine (positions 3 and 5).

-

-

Stability and Decomposition : The compound is stable under normal storage conditions.[10] However, at elevated temperatures, it can decompose to produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[10][11]

-

Reaction with Organometallics : While the C-F bonds of the trifluoromethyl group are generally robust, reactions with strong nucleophiles like Grignard reagents have been shown to cause fluoride elimination and subsequent addition of the Grignard reagent, leading to the formation of 4-(trialkylmethyl)anilines.[12][13]

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Development

This compound is a key structural motif in medicinal chemistry. The parent compound, 4-(trifluoromethyl)aniline, is a building block for several FDA-approved drugs, including Leflunomide and Teriflunomide.[2][13] The incorporation of the trifluoromethyl group is a well-established strategy to:

-

Block Metabolic Oxidation : The robust C-F bonds prevent metabolic attack at the para position.[3]

-

Increase Lipophilicity : The -CF₃ group increases the molecule's ability to cross biological membranes.[3]

-

Modulate Basicity : The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the aniline nitrogen, which can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

This compound serves as a crucial intermediate for synthesizing libraries of compounds for screening, where the N-methyl group provides an additional point of diversity and can influence the final compound's conformation and binding properties.[1]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

GHS Hazard Classification :

-

Pictogram : GHS07 (Exclamation Mark)[5]

-

Hazard Statements :

Handling and Personal Protective Equipment (PPE) :

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[11][14]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield (Standard EN166).[5][11]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[14]

-

Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK, EN14387).[5]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14]

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details a standard procedure for converting this compound to its corresponding acetamide, a common step in derivatization.

Materials :

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel), Hexanes, Ethyl Acetate

Procedure :

-

Reaction Setup : To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition : Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Electrophile Addition : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, typically less polar, product spot should appear.

-

Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Final Validation : Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR and MS to confirm the structure and purity of the N-acetylated product.

Caption: Experimental workflow for the N-acylation of this compound.

References

- PubChem. This compound.

- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

- Taylor & Francis Online. A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents.

- PubChem. 4-(Trifluoromethyl)aniline.

- ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline. [Link]

- ResearchGate. Anomalous product obtained in N‐methylation of 4‐(trifluoromethyl) aniline. [Link]

- ChemBK. This compound. [Link]

- CPAchem. Safety data sheet - 4-(Trifluoromethyl)aniline. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- KBM.SCI. 4-(Trifluoromethyl)aniline. [Link]

- Google Patents.

- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

- NIST. Benzenamine, 4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H8F3N | CID 15099755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-methyl-4-(trifluoromethyl)aniline

Abstract

This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-4-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document provides a detailed examination of the theoretical principles governing its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum. By elucidating the influence of the N-methyl and trifluoromethyl substituents on the aromatic ring, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated aromatic amines.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. The presence of the trifluoromethyl (-CF₃) group, a bioisostere for the methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Accurate and unambiguous structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide delves into the nuances of the ¹H NMR spectrum of this molecule, providing field-proven insights into predicting, acquiring, and interpreting the data with high fidelity.

Theoretical Principles and Spectrum Prediction

A thorough understanding of the molecular structure is crucial for predicting the ¹H NMR spectrum. This compound possesses three distinct proton environments, which will give rise to three unique signals. The electronic properties of the substituents—the electron-donating N-methyl (-NHCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group—play a critical role in determining the chemical shifts of the aromatic protons.[1][2][3]

-

N-methyl group (-NHCH₃): This is an activating, ortho-, para- directing group. The nitrogen's lone pair donates electron density into the aromatic ring through resonance, increasing the shielding of the ortho and para protons.[4]

-

Trifluoromethyl group (-CF₃): This is a strongly deactivating, meta- directing group. The high electronegativity of the fluorine atoms withdraws electron density from the ring via induction, causing significant deshielding of the aromatic protons, particularly those in the ortho and para positions.[1][2][5]

In this compound, these two groups are in a para relationship, leading to a predictable pattern in the aromatic region of the spectrum.

Predicted ¹H NMR Spectral Data

Based on these principles, we can predict the following signals:

| Predicted Signal | Protons | Multiplicity | Integration | Predicted Chemical Shift (δ) ppm | Rationale |

| A | -NH CH₃ | Broad Singlet | 1H | ~3.5 - 4.5 | Proton on nitrogen; chemical shift is variable and depends on solvent, concentration, and temperature. Broadening is common due to quadrupolar relaxation and exchange. |

| B | -NHCH₃ | Singlet | 3H | ~2.8 - 3.0 | Aliphatic protons on the methyl group attached to nitrogen. |

| C | Aromatic (ortho to -NHCH₃) | Doublet | 2H | ~6.6 - 6.8 | Shielded by the electron-donating -NHCH₃ group, resulting in an upfield shift.[4] |

| D | Aromatic (ortho to -CF₃) | Doublet | 2H | ~7.4 - 7.6 | Deshielded by the electron-withdrawing -CF₃ group, causing a downfield shift.[2][6] |

The aromatic protons will appear as an AX or AB system of two doublets due to the distinct electronic environments.

Experimental Protocol

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for reproducibility.

Sample Preparation

-

Material: Weigh 5-25 mg of this compound into a clean, dry vial.[7][8][9]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. Deuterated solvents are used to avoid large solvent signals in the proton spectrum and to provide a deuterium signal for the spectrometer's lock system.[7][10]

-

Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[10][11] The final sample height should be approximately 4-5 cm.

-

Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters (for a 400-500 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be needed for quantitative analysis.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is absent, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[8]

-

Integration: Integrate all signals to determine the relative number of protons for each.

Spectral Analysis and Interpretation

The analysis involves assigning each signal in the acquired spectrum to the corresponding protons in the this compound molecule.

Example ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1 | 7.44 | Doublet | 2H | 8.5 Hz | Aromatic Protons (ortho to -CF₃) |

| 2 | 6.63 | Doublet | 2H | 8.5 Hz | Aromatic Protons (ortho to -NHCH₃) |

| 3 | 3.85 | Broad Singlet | 1H | - | -NH CH₃ |

| 4 | 2.85 | Singlet | 3H | - | -NHCH₃ |

Note: The above data is representative and may vary slightly based on experimental conditions.

Detailed Interpretation

-

Aromatic Region (δ 6.5-7.5 ppm):

-

The signal at δ 7.44 ppm is a doublet assigned to the two aromatic protons ortho to the powerfully electron-withdrawing -CF₃ group. This downfield shift is a direct consequence of the deshielding effect.[2]

-

The signal at δ 6.63 ppm is a doublet assigned to the two aromatic protons ortho to the electron-donating -NHCH₃ group. This upfield position is due to the increased shielding from the nitrogen atom.[4]

-

The coupling constant for both doublets is approximately 8.5 Hz, which is typical for ortho-coupling between protons on a benzene ring.

-

-

Aliphatic and Amine Region (δ 2.5-4.0 ppm):

-

The broad singlet at δ 3.85 ppm corresponds to the amine proton (-NH ). Its broadness is due to chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent ¹⁴N nucleus. The chemical shift of this proton is highly sensitive to solvent, concentration, and temperature.

-

The sharp singlet at δ 2.85 ppm with an integration of 3H is unambiguously assigned to the methyl protons (-NCH₃ ). It appears as a singlet because there are no adjacent protons to couple with.

-

Visualization of Workflow and Structure

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

Caption: Proton environments in this compound.

¹H NMR Analysis Workflow

This diagram outlines the logical flow from sample preparation to final spectral interpretation.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a clear and illustrative example of how substituent effects dictate the appearance of an aromatic system. The electron-donating N-methyl group and the electron-withdrawing trifluoromethyl group create a distinct and predictable pattern of two doublets in the aromatic region, while the aliphatic and amine protons give rise to characteristic singlet and broad singlet signals, respectively. This guide provides a robust framework for the confident acquisition, interpretation, and reporting of ¹H NMR data for this compound, ensuring high scientific integrity for researchers in synthetic and medicinal chemistry.

References

- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.

- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- Western University. (n.d.). NMR Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- PubMed. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes.

- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

- PubChem. (n.d.). This compound.

- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Sources

- 1. aklectures.com [aklectures.com]

- 2. youtube.com [youtube.com]

- 3. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. scribd.com [scribd.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into the 13C NMR Spectroscopy of N-methyl-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-4-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its structural features, combining an electron-donating N-methyl group and a strongly electron-withdrawing trifluoromethyl group, create a unique electronic environment that influences its reactivity and properties. Understanding the precise chemical structure is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This in-depth technical guide provides a comprehensive analysis of the 13C NMR data for this compound, blending theoretical principles with practical insights for spectral acquisition and interpretation.

Theoretical Framework: Understanding Substituent Effects in 13C NMR

The 13C NMR chemical shifts in a substituted benzene ring are highly sensitive to the electronic effects of the substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

The N-methylamino group (-NHCH3) is a strong activating group, meaning it donates electron density to the aromatic ring primarily through resonance. The nitrogen's lone pair of electrons can be delocalized into the π-system of the ring.[1][2] This increased electron density leads to greater shielding of the ortho and para carbons, causing their 13C NMR signals to shift to a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 128.5 ppm). The effect on the meta carbons is significantly smaller.

Conversely, the trifluoromethyl group (-CF3) is a potent deactivating group. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This withdrawal of electron density deshields the carbon atoms of the ring, particularly the ipso-carbon to which it is attached, causing their signals to shift to a higher chemical shift (downfield).[3]

In this compound, these two opposing effects dictate the final chemical shifts of the aromatic carbons.

Predicted 13C NMR Data and Interpretation

While a definitive, published spectrum for this compound can be elusive, a highly accurate prediction can be made based on established substituent chemical shift (SCS) effects. The following table outlines the predicted 13C NMR chemical shifts and provides a detailed rationale for the assignment of each peak.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 19F coupling) | Rationale for Assignment |

| C1 (ipso-NHCH3) | ~150-153 | Singlet | The carbon atom directly attached to the nitrogen is significantly deshielded by the electronegative nitrogen atom and is expected to be the most downfield of the protonated aromatic carbons. |

| C2, C6 | ~112-115 | Quartet (small J) | These carbons are ortho to the electron-donating -NHCH3 group and are therefore strongly shielded. A small four-bond C-F coupling (⁴JCF) may lead to a quartet multiplicity. |

| C3, C5 | ~126-129 | Quartet (small J) | These carbons are meta to the -NHCH3 group and ortho to the -CF3 group. The electron-withdrawing effect of the CF3 group will deshield them relative to the C2/C6 positions. A three-bond C-F coupling (³JCF) will likely result in a quartet. |

| C4 (ipso-CF3) | ~123-126 | Quartet (small J) | The carbon bearing the CF3 group is deshielded, but its chemical shift is also influenced by the para electron-donating group. It will exhibit a two-bond C-F coupling (²JCF), appearing as a quartet. |

| -CF3 | ~124-127 | Quartet (large J) | The carbon of the trifluoromethyl group itself will be in the aromatic region and will be split into a distinct quartet due to the three attached fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) of approximately 272 Hz.[4] |

| -NCH3 | ~30-32 | Singlet | The N-methyl carbon is in the typical aliphatic region for an N-alkyl group on an aniline.[5][6][7] |

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to ensure accurate chemical shift determination and the observation of fine structural details like C-F coupling.

Sample Preparation

-

Solvent Selection: Deuterochloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents like DMSO-d6 or Acetone-d6 can also be used, but will result in slightly different chemical shifts.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).

NMR Instrument Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses both the aromatic and aliphatic regions (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted 13C NMR chemical shifts.

Caption: Predicted 13C NMR assignments for this compound.

Conclusion

The 13C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between the electron-donating N-methyl group and the electron-withdrawing trifluoromethyl group is essential for accurate spectral interpretation. By following the detailed experimental protocol and utilizing the predicted chemical shift data provided in this guide, researchers can confidently acquire and assign the 13C NMR spectrum of this important molecule, facilitating its use in drug discovery and materials science.

References

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?

- Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylaniline(100-61-8) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

IR spectroscopy analysis of N-methyl-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of N-methyl-4-(trifluoromethyl)aniline

Abstract

Introduction: The Molecule and the Method

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structure combines a secondary aromatic amine—a common pharmacophore—with a trifluoromethyl (CF₃) group. The CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties; its strong electron-withdrawing nature can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules.[2]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For a molecule like this compound, IR spectroscopy allows for the unambiguous confirmation of its key structural motifs, providing a rapid and non-destructive method for identity and purity verification.

Structural Rationale: Predicting the Spectrum

A robust spectral analysis begins with a foundational understanding of the molecule's constituent parts. The vibrational characteristics of this compound are determined by the interplay of its three primary functional regions:

-

The Secondary Aromatic Amine: The N-H bond of the secondary amine and the C-N bond linking nitrogen to the aromatic ring are key reporters. Aromatic amines exhibit characteristic stretching frequencies that differ from their aliphatic counterparts due to the influence of the benzene ring.[3][4]

-

The Para-Substituted Aromatic Ring: The benzene ring is substituted at the 1 and 4 positions. This specific substitution pattern gives rise to predictable C-H and C=C stretching vibrations, as well as highly diagnostic out-of-plane bending modes in the fingerprint region.[5]

-

The Trifluoromethyl Group: The C-F bonds in the CF₃ group are highly polar, and their stretching vibrations result in some of the most intense absorptions in the entire IR spectrum.[6][7] These bands are often unmistakable and serve as a primary confirmation of the group's presence.

The electronic dialogue between the electron-donating N-methylamino group and the powerfully electron-withdrawing trifluoromethyl group, transmitted through the aromatic π-system, subtly shifts the frequencies of nearly all associated bonds from their "standard" values. This guide will illuminate these shifts and their diagnostic significance.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-fidelity IR spectrum is paramount. The following protocol for analyzing a neat liquid sample is designed to be a self-validating system, ensuring accuracy and reproducibility. This compound is a liquid at room temperature, making this the most direct method.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred modern technique for liquid samples as it requires minimal sample preparation and provides excellent data quality.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify the cleanliness of the ATR crystal (typically diamond or zinc selenide). Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary. A contaminated crystal is a primary source of analytical error.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.

-

Causality: The background spectrum is stored and mathematically subtracted from the sample spectrum. This crucial step ensures that the final spectrum contains only the absorption data from the sample itself, eliminating environmental and instrumental artifacts.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce a spectrum with a high signal-to-noise ratio.

-

Parameters: A typical resolution is 4 cm⁻¹ over a range of 4000–650 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the ATR crystal using a solvent-moistened wipe.

-

The resulting spectrum should be a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Verify that the baseline is flat and that major peaks are not "clipped" or saturated.

-

The logical flow of this experimental setup is visualized in the diagram below.

Caption: ATR-FTIR Experimental Workflow.

In-Depth Spectral Analysis

The IR spectrum of this compound is best analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The X-H Stretching Region (4000–2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

-

~3420 cm⁻¹ (N-H Stretch): A single, relatively sharp absorption of medium intensity is expected here. For secondary aromatic amines, this band typically appears between 3450 and 3400 cm⁻¹.[4][8] Its presence as a single peak (unlike the doublet of a primary amine) is a definitive marker for a secondary amine.[3]

-

3100–3000 cm⁻¹ (Aromatic C-H Stretch): Several weak to medium absorptions will appear just above 3000 cm⁻¹. These are characteristic of the C(sp²)-H bonds of the benzene ring.[5]

-

2980–2850 cm⁻¹ (Aliphatic C-H Stretch): At least one absorption is expected just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C(sp³)-H bonds in the N-methyl group.

The Aromatic Region (1650–1400 cm⁻¹)

This region contains absorptions from double bonds and amine bending vibrations.

-

~1615 cm⁻¹ and ~1520 cm⁻¹ (C=C Ring Stretching): Two distinct, sharp bands of variable intensity confirm the presence of the aromatic ring. The conjugation with both the amino group and the trifluoromethyl group influences the position and intensity of these bands.

-

~1540 cm⁻¹ (N-H Bending): A weak to medium N-H in-plane bending (scissoring) vibration may be observed for the secondary amine in this region.[8] Its presence, while not always strong, complements the N-H stretching band as evidence for the amine group.

The Fingerprint Region (< 1400 cm⁻¹)

This complex region contains a wealth of structural information, including the highly characteristic C-F and C-N stretching vibrations.

-

~1325 cm⁻¹ (C-N Stretch): A strong absorption is expected for the aryl C-N stretching vibration. For aromatic amines, this band is typically found in the 1335–1250 cm⁻¹ range.[3][9] The electron-withdrawing CF₃ group para to the amine likely shifts this to a higher frequency (wavenumber) by influencing the C-N bond order.

-

1300–1100 cm⁻¹ (C-F Stretches): This range will be dominated by very strong, intense absorptions arising from the symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl group. The sheer intensity of these bands is a primary diagnostic feature for any CF₃-containing compound.[6][10]

-

~840 cm⁻¹ (C-H Out-of-Plane Bend): A strong, sharp absorption in this area is highly indicative of 1,4-(para)-disubstitution on a benzene ring. This out-of-plane C-H "wag" is one of the most reliable indicators for determining aromatic substitution patterns.

-

~750 cm⁻¹ (N-H Wag): A broad, medium-intensity band may appear due to the out-of-plane N-H wagging motion, characteristic of secondary amines.[4]

The relationship between the molecule's functional groups and their primary spectral regions is illustrated below.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wikieducator.org [wikieducator.org]

- 10. researchgate.net [researchgate.net]

mass spectrometry fragmentation of N-methyl-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-methyl-4-(trifluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a compound integrating an aromatic amine structure with a strongly electron-withdrawing trifluoromethyl group, its fragmentation behavior is governed by a confluence of competing and complementary mechanisms. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple spectral interpretation to explain the causal chemical principles driving the observed fragmentation. We will elucidate the dominant fragmentation mechanisms, including alpha (α) cleavage at the N-methyl group, cleavages involving the trifluoromethyl moiety, and subsequent aromatic ring fragmentations. A robust, self-validating experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, ensuring reproducibility and analytical rigor.

Compound Profile and Analytical Context

This compound (C₈H₈F₃N) is an aromatic amine with a molecular weight of 175.15 g/mol .[1][2] Its structure is characterized by an aniline core, N-methylated at the amino group and substituted with a trifluoromethyl (CF₃) group at the para position of the benzene ring.

-

The N-Methyl Group: This functional group introduces a primary site for low-energy fragmentation through α-cleavage, a characteristic feature of alkylamines.[3][4] This process is often highly favored and leads to the formation of a stable iminium cation.

-

The Trifluoromethyl Group: The CF₃ group is a potent electron-withdrawing moiety, which influences the electronic environment of the aromatic ring.[5] Its high bond dissociation energy makes it metabolically stable, a feature often exploited in medicinal chemistry.[5] In mass spectrometry, this group provides unique fragmentation signatures, including the loss of the CF₃ radical or fluorine atoms.[6]

Understanding the interplay between these two functional groups is paramount for the accurate structural elucidation of this molecule and its analogues in complex analytical workflows.

The Logic of Fragmentation under Electron Ionization

Upon entering the ion source of a mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•⁺).

C₈H₈F₃N + e⁻ → [C₈H₈F₃N]•⁺ + 2e⁻

The resulting molecular ion, with an odd-numbered mass-to-charge ratio (m/z) of 175, adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] This M•⁺ ion possesses excess internal energy, which it dissipates through a series of predictable bond cleavages and rearrangements to form more stable fragment ions.

The principal fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals. For this compound, the most probable fragmentation events are centered around the nitrogen atom and the trifluoromethyl group.

Elucidation of the Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 175) is a well-orchestrated cascade of events. The most diagnostically significant pathways are detailed below.

Pathway I: Alpha (α) Cleavage - The Dominant Route

The most favorable fragmentation pathway for N-alkyl anilines is α-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[7][8] For this molecule, this entails the loss of a hydrogen radical from the N-methyl group.

-

Mechanism: The driving force is the formation of a highly resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum, making it the base peak .

-

Resulting Ion: [M-H]⁺ or [M-1]⁺ at m/z 174 .

-

Significance: The presence of an intense [M-1]⁺ peak is a hallmark of N-methylaniline structures.[9]

Pathway II: Benzylic-Type Cleavage

A competing, though typically less favorable, pathway is the cleavage of the N-C bond of the methyl group, resulting in the loss of a methyl radical (•CH₃).

-

Mechanism: This cleavage results in the formation of a substituted aniline radical cation.

-

Resulting Ion: [M-CH₃]⁺ or [M-15]⁺ at m/z 160 .

-

Significance: This peak confirms the presence of the N-methyl substituent.

Pathway III: Fragmentation Involving the CF₃ Group

The trifluoromethyl group introduces distinct fragmentation channels that are crucial for confirming this part of the structure.

-

Loss of the Trifluoromethyl Radical: A significant fragmentation event is the cleavage of the C-C bond between the aromatic ring and the CF₃ group, leading to the loss of a neutral trifluoromethyl radical (•CF₃).

-

Mechanism: This pathway is driven by the formation of a stable N-methylphenylaminyl cation.

-

Resulting Ion: [M-CF₃]⁺ or [M-69]⁺ at m/z 106 .

-

-

Loss of a Fluorine Radical: Less commonly, the molecular ion may lose a single fluorine radical (•F).

-

Mechanism: Direct cleavage of a C-F bond.

-

Resulting Ion: [M-F]⁺ or [M-19]⁺ at m/z 156 .

-

Pathway IV: Secondary Fragmentation and Ring Cleavage

The primary fragment ions, particularly the abundant species at m/z 174 and m/z 106, can undergo further fragmentation. A common pathway for aromatic amines is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[3]

-

Mechanism: The ion at m/z 106 ([C₇H₇N]⁺) can rearrange and lose HCN.

-

Resulting Ion: [C₆H₆]⁺ at m/z 78 .

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectral Data

The anticipated quantitative data for the major fragments of this compound under standard 70 eV electron ionization are summarized below. Relative intensities are predicted based on established fragmentation principles for analogous structures.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 175 | [C₈H₈F₃N]•⁺ | - | Molecular Ion | High |

| 174 | [C₈H₇F₃N]⁺ | •H | Alpha (α) Cleavage | Very High (Base Peak) |

| 160 | [C₇H₅F₃N]•⁺ | •CH₃ | Benzylic-Type Cleavage | Medium |

| 156 | [C₈H₈F₂N]•⁺ | •F | C-F Bond Cleavage | Low |

| 106 | [C₇H₇N]•⁺ | •CF₃ | C-C Bond Cleavage | High |

| 78 | [C₆H₆]⁺ | HCN | Secondary Fragmentation (from m/z 106) | Medium-Low |

Experimental Verification Protocol: GC-MS Analysis

To validate the proposed fragmentation pathways, a rigorous and reproducible experimental protocol is essential. The following details a self-validating system for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or ethyl acetate.

-

Perform a serial dilution to create a working solution of 10 µg/mL in the same solvent.

-

Transfer 1 mL of the working solution into a 2 mL autosampler vial.

-

-

Instrumentation:

-

Utilize a gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

-

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless (or a high split ratio like 50:1 for concentrated samples).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full Scan.

-

Mass Range: m/z 40 - 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the experimental mass spectrum with the predicted fragmentation data in the table above and with library spectra (e.g., NIST/Wiley).

-

Caption: Standard GC-MS experimental workflow for analyzing this compound.

Conclusion